GSK376501A
Overview
Description
GSK-376501 is a small molecule drug developed by GlaxoSmithKline. It is classified as a peroxisome proliferator-activated receptor gamma partial agonist. This compound has been investigated for its potential use in the treatment and diagnosis of Type 2 Diabetes Mellitus .
Preparation Methods
The synthesis of GSK-376501 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound belongs to the class of indolecarboxylic acids and derivatives, which typically involve the formation of an indole ring followed by functionalization at specific positions .
Chemical Reactions Analysis
GSK-376501 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. .
Scientific Research Applications
GSK-376501 has been primarily investigated for its potential use in the treatment of Type 2 Diabetes Mellitus. It has been studied in clinical trials to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy overweight and obese subjects . Additionally, the compound has been explored for its effects on hepatic cytochrome P450 activity .
Mechanism of Action
GSK-376501 exerts its effects by acting as a partial agonist of the peroxisome proliferator-activated receptor gamma. This receptor is involved in the regulation of glucose and lipid metabolism. By activating this receptor, GSK-376501 can modulate the expression of genes involved in these metabolic pathways, thereby improving insulin sensitivity and glucose uptake in cells .
Comparison with Similar Compounds
GSK-376501 is unique in its specific activity as a partial agonist of the peroxisome proliferator-activated receptor gamma. Similar compounds include other peroxisome proliferator-activated receptor gamma agonists such as rosiglitazone and pioglitazone. GSK-376501 differs in its partial agonist activity, which may result in a different safety and efficacy profile compared to full agonists .
Similar Compounds
- Rosiglitazone
- Pioglitazone
- Aleglitazar
These compounds share a similar mechanism of action but differ in their specific chemical structures and pharmacological profiles .
Biological Activity
GSK376501A is a selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in the regulation of glucose and lipid metabolism. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, particularly Type 2 Diabetes Mellitus (T2DM) and related conditions.
This compound activates PPARγ, leading to various physiological effects, including:
- Improved Insulin Sensitivity : Enhances glucose uptake in adipose tissue and muscle, contributing to better glycemic control.
- Lipid Metabolism Modulation : Influences lipid profiles, potentially aiding in the management of dyslipidemia associated with metabolic syndrome.
- Anti-inflammatory Effects : May modulate inflammatory responses, which is beneficial in conditions where inflammation exacerbates metabolic disorders.
Preclinical Findings
Preclinical studies have demonstrated the following effects of this compound:
- Glucose Uptake Enhancement : Significant increases in glucose uptake were observed in both adipose tissue and muscle tissue in diabetic models.
- Lipid Profile Improvement : Reduction in circulating triglycerides and free fatty acids was noted, indicating beneficial effects on lipid metabolism.
Comparative Analysis with Other PPARγ Agonists
The unique structure of this compound differentiates it from other PPARγ agonists. Below is a comparative table highlighting its characteristics against other known agonists:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Pioglitazone | Thiazolidinedione class | Established use in T2DM; broad effects |
Rosiglitazone | Thiazolidinedione class | Controversial safety profile; strong PPARγ selectivity |
Adipogenin | Non-thiazolidinedione | Novel mechanism; less studied but shows promise |
This compound | Indole-based structure | Selective for PPARγ; potential anti-inflammatory effects |
Clinical Applications
This compound has been explored for its potential applications in treating metabolic disorders. Clinical studies have indicated that PPARγ agonists can lead to:
- Blood Pressure Reduction : Observed in healthy, obese, and diabetic individuals.
- Symptom Relief in Endometriosis : In a case study involving rosiglitazone, improvements were noted in symptom severity among women with endometriosis, suggesting potential parallels for this compound.
Notable Research Findings
- Study on Glucose Regulation : A study indicated that this compound significantly improved insulin sensitivity and reduced fasting glucose levels in diabetic animal models.
- Inflammation Modulation : Research highlighted the compound's ability to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.
Safety Profile
While this compound shows promise, safety concerns associated with other PPARγ agonists have prompted caution. For instance, compounds like muraglitazar have been linked to adverse cardiovascular events. Ongoing research aims to establish the safety profile of this compound through rigorous clinical trials.
Properties
IUPAC Name |
1-[[3,5-bis(2-methoxyethoxy)phenyl]methyl]-3-(4-tert-butylphenyl)indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37NO6/c1-32(2,3)24-12-10-23(11-13-24)29-27-8-6-7-9-28(27)33(30(29)31(34)35)21-22-18-25(38-16-14-36-4)20-26(19-22)39-17-15-37-5/h6-13,18-20H,14-17,21H2,1-5H3,(H,34,35) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIDYMQICWGYEDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)CC4=CC(=CC(=C4)OCCOC)OCCOC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1010412-80-2 | |
Record name | GSK-376501 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010412802 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-376501 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12654 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GSK-376501 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7511RY999U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.